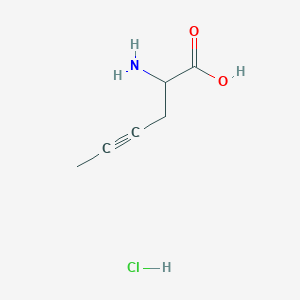

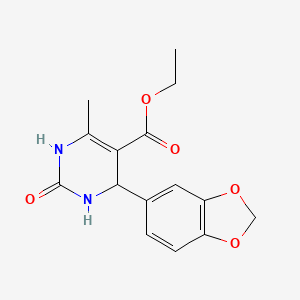

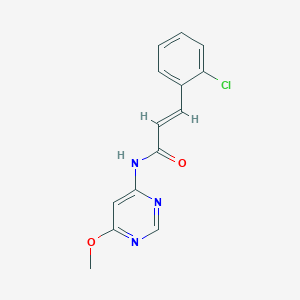

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in treating neurological diseases. The compound was developed by the French pharmaceutical company Biotrial and was being tested in a clinical trial when a tragic incident occurred, leading to the death of one of the trial participants. Despite this setback, research on BIA 10-2474 continues, with scientists exploring its potential therapeutic applications and its mechanism of action.

Mécanisme D'action

BIA 10-2474 is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme and not others in the body. FAAH is responsible for breaking down endocannabinoids such as anandamide, which are involved in regulating pain, mood, and inflammation. By inhibiting FAAH, BIA 10-2474 increases the levels of anandamide and other endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects.

Biochemical and physiological effects:

In preclinical studies, BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of BIA 10-2474 in humans are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BIA 10-2474 as a research tool is its selectivity for FAAH. This allows researchers to study the specific effects of inhibiting FAAH without affecting other enzymes in the body. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins or enzymes in the body. Additionally, the tragic incident in the clinical trial has raised concerns about the safety of BIA 10-2474 and may limit its use in future research.

Orientations Futures

For research on BIA 10-2474 may include:

1. Further preclinical studies to investigate the effects of BIA 10-2474 on endocannabinoid signaling in the brain.

2. Clinical trials to investigate the safety and efficacy of BIA 10-2474 in treating neurological diseases such as Alzheimer's and Parkinson's.

3. Studies to investigate the potential for BIA 10-2474 to interact with other enzymes or proteins in the body, and to identify any potential off-target effects.

4. Research to develop new compounds that target FAAH or other enzymes involved in endocannabinoid signaling, with the goal of developing safer and more effective therapies for neurological diseases.

Méthodes De Synthèse

The synthesis of BIA 10-2474 involves several steps, including the reaction of 2-bromo-1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride to form the isoxazole ring. The benzofuran ring is then formed by the reaction of 2-bromo-4-methoxybenzaldehyde with phenol. The final compound is obtained by coupling the two rings with N-(3-methylpyridin-2-yl)acetamide.

Applications De Recherche Scientifique

BIA 10-2474 has been studied for its potential use in treating neurological diseases such as Alzheimer's and Parkinson's. In preclinical studies, the compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that play a role in regulating mood, appetite, and pain sensation, among other functions. By inhibiting FAAH, BIA 10-2474 may increase the levels of endocannabinoids in the brain, leading to therapeutic effects.

Propriétés

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-12-5-4-8-20-19(12)21-18(23)11-14-10-17(25-22-14)16-9-13-6-2-3-7-15(13)24-16/h2-10H,11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUAQNCRKUISTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)

![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)